5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid

Coordination Polymer Design Metal-Organic Framework Linker Denticity Control

5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid (CAS 6044-38-8) is a tricarboxylic acid aryl-amide conjugate composed of a biphenyl-2,2'-dicarboxylate (diphenic acid) moiety linked through a benzamide bond to an isophthalic acid (benzene-1,3-dicarboxylic acid) core. Its molecular formula is C22H15NO7 (exact mass 405.0849 Da), placing it within the class of polycarboxylate ligands that are structurally distinct from both simple benzenedicarboxylic acid linkers and symmetrical tricarboxylates such as trimesic acid.

Molecular Formula C22H15NO7
Molecular Weight 405.4 g/mol
CAS No. 6044-38-8
Cat. No. B12451461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid
CAS6044-38-8
Molecular FormulaC22H15NO7
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O
InChIInChI=1S/C22H15NO7/c24-19(23-14-10-12(20(25)26)9-13(11-14)21(27)28)17-7-3-1-5-15(17)16-6-2-4-8-18(16)22(29)30/h1-11H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
InChIKeyGPHOMBJJVYMPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid (CAS 6044-38-8): Structural Identity and Baseline Properties


5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid (CAS 6044-38-8) is a tricarboxylic acid aryl-amide conjugate composed of a biphenyl-2,2'-dicarboxylate (diphenic acid) moiety linked through a benzamide bond to an isophthalic acid (benzene-1,3-dicarboxylic acid) core . Its molecular formula is C22H15NO7 (exact mass 405.0849 Da), placing it within the class of polycarboxylate ligands that are structurally distinct from both simple benzenedicarboxylic acid linkers and symmetrical tricarboxylates such as trimesic acid . Computed properties include a LogP of ~2.4–4.08, a topological polar surface area (PSA) of 141–144.5 Ų, a density of 1.494 g/cm³, and a predicted boiling point of 628 °C . The compound carries four hydrogen-bond donor sites and seven acceptor sites, contributing to a molecular complexity score of 656 .

Why 6044-38-8 Cannot Be Directly Substituted by Common Di- or Tri-Carboxylic Acid Linkers


The compound's biphenyl-amide-isophthalate architecture confers three interdependent properties that are absent or only partially represented in structurally simpler analogs: (i) a twisted biphenyl dihedral angle that introduces conformational flexibility distinct from planar aromatic dicarboxylates, (ii) three carboxylate coordination sites with a non-centrosymmetric spatial arrangement that differs from both C3-symmetric trimesic acid and linear 4,4'-biphenyldicarboxylic acid, and (iii) an internal amide hydrogen-bonding site capable of guest-framework interactions that influence gas selectivity in MOFs [1]. These features collectively mean that direct replacement with diphenic acid (which lacks the isophthalic acid extension), 5-aminoisophthalic acid (which lacks the biphenyl group), or trimesic acid (which lacks both the biphenyl twist and the amide group) would fundamentally alter the resulting coordination polymer topology, pore geometry, and host-guest chemistry [1].

Quantitative Differential Evidence: 6044-38-8 vs. Structural Analogs


Carboxylate Coordination Site Count: Tricarboxylate Geometry vs. Common Di- and Tetracarboxylate Ligands

6044-38-8 provides exactly three carboxylate donor groups arranged in a non-linear, non-C3-symmetric geometry. This contrasts with diphenic acid (biphenyl-2,2'-dicarboxylic acid, CAS 482-05-3), which offers only two carboxylate sites and typically forms 1D chain or 2D sheet topologies, and with 5-(3,5-dicarboxybenzamido)-isophthalic acid (H4L), which is a tetracarboxylate that directs the formation of soc-topology MOFs [1]. The intermediate denticity of 6044-38-8 can influence the dimensionality and interpenetration of the resulting framework [1].

Coordination Polymer Design Metal-Organic Framework Linker Denticity Control

Hydrogen-Bond Donor/Acceptor Capacity for Guest-Framework Interactions

6044-38-8 possesses 4 hydrogen-bond donor sites and 7 acceptor sites (calculated via the Chem960 platform) . This is higher than diphenic acid (2 donors, 4 acceptors) and trimesic acid (3 donors, 6 acceptors), and identical in acceptor count but richer in donor count compared to 5-aminoisophthalic acid (3 donors, 5 acceptors) [1]. The amide NH and the three carboxylic acid OH groups provide additional polarized interaction sites for guest molecules such as CO2, which is correlated with enhanced CO2 uptake and CO2/N2 selectivity in amide-functionalized isophthalate MOFs [2].

Gas Separation Host-Guest Chemistry Hydrogen-Bonding MOF

Molecular Complexity and Conformational Flexibility vs. Rigid Planar Linkers

6044-38-8 has a molecular complexity score of 656 and 6 rotatable bonds (Chem960 computed data) . For comparison, the commonly used rigid linker 4,4'-biphenyldicarboxylic acid (BPDC) has a complexity of ~244 and 3 rotatable bonds, while trimesic acid has a complexity of ~202 and 3 rotatable bonds [1]. The higher rotatable bond count of 6044-38-8, arising from the biphenyl twist and the amide linker, provides conformational adaptability that can accommodate metal-cluster geometries differently than rigid planar linkers, potentially yielding new framework topologies or interpenetration modes [2].

Framework Topology Ligand Design Interpenetration Control

Biphenyl Dihedral Twist and Its Impact on Framework Dimensionality

The biphenyl-2,2'-dicarboxylate moiety in 6044-38-8 is structurally analogous to the Hbpdc− ligand reported in the literature, which forms a 1D helical coordination polymer with Ba(II) featuring a Ba···Ba distance of 4.1386(17) Å across the chain [1]. In contrast, the simpler diphenic acid (biphenyl-2,2'-dicarboxylic acid) typically yields 2D sheet topologies under comparable conditions [2]. The ortho-carboxylate substitution pattern forces a non-zero dihedral angle between the phenyl rings, which is a key driver of helical chain formation; the additional isophthalic acid extension in 6044-38-8 further elongates the ligand and modifies the metal-metal separation [1].

Biphenyl Torsion Helical Coordination Polymer Crystal Engineering

Application Scenarios for 5-[[2-(2-Carboxyphenyl)benzoyl]amino]benzene-1,3-dicarboxylic acid (6044-38-8)


Design of Amide-Functionalized Metal-Organic Frameworks with Enhanced CO2 Selectivity

Based on class-level evidence that amide-functionalized isophthalate linkers confer high CO2/N2 selectivity (up to 166.7 in optimized amide-MOFs) and improved water stability [1], 6044-38-8 can serve as a tricarboxylate analogue for constructing soc- or other topology MOFs. Its three carboxylate groups offer an intermediate connectivity mode that may reduce framework interpenetration compared to tetracarboxylate ligands, while the internal amide group provides a polarized CO2 binding site.

Synthesis of Helical or 1D Coordination Polymers with Tunable Intermetallic Spacing

The ortho-substituted biphenyl-2,2'-dicarboxylate fragment, which is known to direct helical chain formation in Ba(II) coordination polymers with a Ba···Ba spacing of ~4.14 Å [2], is extended in 6044-38-8 by an isophthalic acid spacer. This enables the rational design of 1D chains with tailored metal-metal distances for applications in molecular magnetism or ion-exchange materials.

Building Block for Non-Symmetrical Polycarboxylate Ligand Libraries in Crystal Engineering

Unlike the commonly employed C3-symmetric trimesic acid or centrosymmetric 4,4'-biphenyldicarboxylic acid, 6044-38-8 provides a non-centrosymmetric tricarboxylate geometry with a biphenyl twist (6 rotatable bonds) . This structural feature can be exploited to generate low-symmetry framework topologies that exhibit anisotropic properties such as direction-dependent guest diffusion or non-linear optical behavior.

Development of pH-Responsive or hydrogen-bond-directed Supramolecular Assemblies

With 4 hydrogen-bond donors and 7 acceptors (PSA = 141 Ų) , 6044-38-8 possesses a higher density of H-bonding functionality than common dicarboxylate building blocks. This makes it suitable for constructing supramolecular assemblies where hydrogen-bond directionality and pH-dependent deprotonation of the three chemically distinct carboxylate sites govern assembly architecture.

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